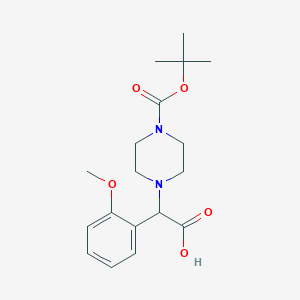

2-(4-Boc-ピペラジニル)-2-(2-メトキシフェニル)酢酸

説明

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxyphenyl group attached to an acetic acid moiety

科学的研究の応用

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Chemical Biology: It serves as a building block for the development of chemical probes to study biological pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields 1-Boc-piperazine.

Formation of the Methoxyphenyl Intermediate: 2-methoxyphenylacetic acid is prepared by reacting 2-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis.

Coupling Reaction: The protected piperazine and the methoxyphenylacetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

化学反応の分析

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products

Oxidation: 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.

Reduction: 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)ethanol.

Substitution: 2-(2-methoxyphenyl)acetic acid piperazine derivative.

作用機序

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the methoxyphenyl group can modulate its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but lacks the methoxy group, which can affect its chemical properties and biological activity.

2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid: Similar structure with the methoxy group in a different position, leading to variations in reactivity and interactions.

2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid: Oxidized form of the compound, with different chemical and biological properties.

Uniqueness

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the methoxyphenyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

生物活性

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. It features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxy-substituted phenylacetic acid moiety. This compound has garnered interest for its interactions with various biological targets, including receptors and enzymes, making it a valuable candidate in drug development.

Synthesis and Structural Characteristics

The synthesis of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid involves several key steps:

- Protection of Piperazine : The piperazine ring is protected using Boc anhydride in the presence of a base, yielding 1-Boc-piperazine.

- Formation of Methoxyphenyl Intermediate : This is achieved through the reaction of 2-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis to produce 2-methoxyphenylacetic acid.

- Coupling Reaction : The Boc-protected piperazine is coupled with the methoxyphenylacetic acid using coupling reagents like DCC and catalysts such as DMAP.

The resulting compound exhibits unique structural properties due to the combination of the Boc-protected piperazine and the methoxyphenyl group, which enhances its stability and bioavailability.

The biological activity of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is primarily attributed to its interaction with specific molecular targets. The piperazine moiety can enhance binding affinity to various receptors, while the methoxy group can modulate solubility and permeability across cell membranes.

Target Interactions

Research indicates that this compound interacts with several biological targets:

- Serotonin Receptors : It has been studied for its potential as a ligand for serotonin receptors, which play critical roles in mood regulation and other physiological processes .

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds similar to this have shown promise as inhibitors of VEGFR, which is crucial in angiogenesis and cancer progression .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, compounds structurally related to 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid showed IC50 values comparable to known anticancer agents .

- Neuropharmacological Effects : Investigations into its effects on central nervous system disorders suggest that it may modulate neurotransmitter systems, providing a basis for its use in treating conditions such as anxiety or depression .

Comparative Analysis

To better understand the unique properties of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-(4-Boc-piperazinyl)-2-phenylacetic acid | Lacks methoxy group | Moderate receptor affinity | Less effective than methoxy-substituted variants |

| 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid | Dimethoxy substitution | Enhanced anticancer properties | Higher selectivity for cancer cells |

| 2-(4-Boc-piperazinyl)-2-(hydroxyphenyl)acetic acid | Hydroxyl instead of methoxy | Variable activity | Different pharmacokinetic profile |

Case Studies

- In Vitro Studies : A recent study evaluated the antiproliferative effects of various derivatives against MCF-7 breast cancer cells, revealing significant inhibition rates at concentrations as low as 0.5 µM .

- Receptor Binding Assays : Binding affinity assays demonstrated that modifications on the phenyl ring significantly affect receptor interactions, suggesting that further optimization could enhance therapeutic efficacy .

特性

IUPAC Name |

2-(2-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-7-5-6-8-14(13)24-4/h5-8,15H,9-12H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNFLZENGOSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376112 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868260-20-2 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。